3,6-Dibromopyridazin-4-amine
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Overview
Description
3,6-Dibromopyridazin-4-amine is a heterocyclic organic compound with the molecular formula C4H3Br2N3 It is a derivative of pyridazine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and an amino group at the 4th position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopyridazin-4-amine typically involves the bromination of pyridazine derivatives. One common method is the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromopyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridazines.
Oxidation Products: Pyridazinone derivatives.
Reduction Products: Dihydropyridazine derivatives.
Scientific Research Applications
3,6-Dibromopyridazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dibromopyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar structural features but without bromine or amino substitutions.
Pyridazinone: A derivative with an oxygen atom at the 3rd position, exhibiting different chemical and biological properties.
Dihydropyridazine: A reduced form of pyridazine with hydrogen atoms instead of bromine.
Uniqueness: 3,6-Dibromopyridazin-4-amine is unique due to the presence of both bromine atoms and an amino group, which confer distinct reactivity and potential biological activities.
Properties
CAS No. |
55928-87-5 |
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Molecular Formula |
C4H3Br2N3 |
Molecular Weight |
252.89 g/mol |
IUPAC Name |
3,6-dibromopyridazin-4-amine |
InChI |
InChI=1S/C4H3Br2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8) |
InChI Key |
IHIVULWGOLOOET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Br)Br)N |
Origin of Product |
United States |
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